Tolboxane

Description

Nomenclature and International Nonproprietary Name (INN) Classification of Tolboxane

This compound has been assigned an International Nonproprietary Name (INN) ontosight.aiwho.int. The INN system provides a unique, universally recognized name for pharmaceutical substances to facilitate communication and identification. This compound is also known by several synonyms and identifiers nih.gov.

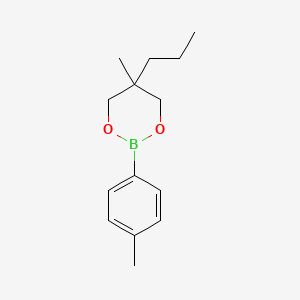

The systematic IUPAC name for this compound is 5-methyl-2-(4-methylphenyl)-5-propyl-1,3,2-dioxaborinane nih.govuni.lu. Its molecular formula is C₁₄H₂₁BO₂ nih.govuni.lu.

Key identifiers for this compound include:

| Identifier Type | Value | Source |

| PubChem CID | 72134 | PubChem nih.gov |

| CAS Number | 2430-46-8 | PubChem nih.gov |

| UNII | 33P8JV23L7 | PubChem nih.gov |

| InChIKey | WOZGAFMPOSBQCU-UHFFFAOYSA-N | PubChem nih.gov |

The structure of this compound features a 1,3,2-dioxaborinane ring system substituted with methyl and propyl groups, and a 4-methylphenyl (p-tolyl) group attached to the boron atom nih.govuni.lu.

Historical Context of this compound in Medicinal Chemistry Research

Historically, this compound has been explored in medicinal chemistry, with some sources indicating it was considered for its potential analgesic and anti-inflammatory properties, potentially acting as a nonsteroidal anti-inflammatory drug (NSAID) through the inhibition of cyclooxygenase (COX) enzymes ontosight.ai. It has also been described in some contexts as an alpha-adrenergic blocking drug and a tranquilizer ncats.iohodoodo.com. Early research in medicinal chemistry often involved the synthesis and evaluation of various compounds for potential therapeutic effects cutm.ac.innih.gov. This compound's appearance in older literature and databases suggests it was one such compound investigated during periods of active drug discovery who.inteuropa.eu. It is also listed as a precursor or metabolite of tranquilizers and other derivatives like Meprobamate and Carisoprodol, indicating its potential role in the metabolic pathways or synthetic routes of other psychoactive compounds wikipedia.orgwikiwand.com.

Current Research Landscape and Academic Significance of this compound

In the contemporary research landscape, this compound does not appear to be a primary focus of extensive study compared to more recently developed compounds. Its academic significance largely lies within the historical context of medicinal chemistry and pharmacology research. While direct, recent research specifically centered on this compound is limited in the provided search results, related areas of study offer some indirect connections. For instance, research into oxylipins, which are products of fatty acid oxidation and can influence processes like inflammation and atherosclerosis, mentions "tolboxanes (TXS)" as a class of such compounds nih.gov. This suggests that while this compound itself might not be a current drug candidate, the broader class of related compounds or its metabolic context could still hold some academic relevance in studies concerning lipid mediators and their biological roles nih.govresearchgate.netresearchgate.net. Its listing in regulatory databases, such as those related to cosmetic products in the EU, also indicates its presence in chemical inventories, although this does not necessarily imply active pharmaceutical research europa.eulegislation.gov.ukeuropa.eu. The availability of its chemical information and identifiers in public databases like PubChem remains valuable for historical chemical and pharmacological inquiries nih.govuni.luchem960.com.

Properties

IUPAC Name |

5-methyl-2-(4-methylphenyl)-5-propyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-4-9-14(3)10-16-15(17-11-14)13-7-5-12(2)6-8-13/h5-8H,4,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZGAFMPOSBQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)CCC)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179035 | |

| Record name | Tolboxane [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2430-46-8 | |

| Record name | Tolboxane [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolboxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tolboxane [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOLBOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33P8JV23L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Process Development for Tolboxane and Its Analogues

Established Synthetic Routes and Methodological Innovations

Tolboxane is a 1,3,2-dioxaborinane derivative, featuring a six-membered ring containing two oxygen atoms and one boron atom, with a methyl and a propyl group attached to a carbon atom in the ring, and a 4-methylphenyl group attached to the boron atom. nih.gov The formation of such a cyclic borinate structure typically involves the reaction of a diol with a boronic acid or a boronic acid derivative.

One potential synthetic route would involve the reaction of 2-methyl-2-propyl-1,3-propanediol (B18018) with 4-methylphenylboronic acid. 2-Methyl-2-propyl-1,3-propanediol (MPP) is identified as a synthetic precursor to this compound. wikipedia.orgwikiwand.com The reaction between a diol and a boronic acid results in the formation of a cyclic boronate ester, with the elimination of water.

While specific methodological innovations for this compound synthesis are not detailed in the search results, the field of organoboron chemistry is an active area of research, with ongoing developments in catalytic methods, milder reaction conditions, and improved efficiency for the synthesis of boronic acids and esters.

Advanced Chemical Synthesis Techniques for this compound Precursors

As 2-methyl-2-propyl-1,3-propanediol (MPP) is a precursor for this compound, its synthesis is relevant. MPP is a simple alkyl diol. wikipedia.orgwikiwand.com The synthesis of 2,2-disubstituted-1,3-propanediols, like MPP, can be achieved through various organic synthesis techniques. One patent mentions the preparation of 2,2-disubstituted-1,3-propanediols. wikipedia.org

Boronic acids, another key precursor component, are commonly synthesized via palladium-catalyzed cross-coupling reactions or through the reaction of organometallic reagents (such as Grignard reagents or organolithium compounds) with boron halides or esters, followed by hydrolysis. epdf.pub The 4-methylphenylboronic acid precursor would likely be synthesized using methods appropriate for arylboronic acids.

Strategies for Derivatization and Analogue Preparation in Research

Derivatization and the preparation of analogues are common strategies in chemical research to explore structure-activity relationships and develop compounds with modified properties. For this compound, derivatization could involve modifications to the 4-methylphenyl ring or the alkyl substituents on the dioxaborinane ring.

General strategies for derivatization of compounds include the modification of functional groups such as hydroxyl, amino, or carboxylic acid groups. google.comgoogle.com In the context of boronates, modifications to the organic group attached to boron or alterations of the diol component would lead to analogues.

Molecular Mechanism of Action Studies of Tolboxane

Investigation of Alpha-Adrenergic Receptor Interactions and Associated Pathways

Tolboxane is characterized as an alpha-adrenergic blocking drug. ncats.io Alpha-adrenergic receptors are G-protein coupled receptors (GPCRs) that bind catecholamines like epinephrine (B1671497) and norepinephrine, playing a crucial role in the sympathetic nervous system. nih.gov There are two main types, alpha-1 and alpha-2, which have different downstream signaling effects. nih.gov Alpha-1 receptors are Gq-coupled, leading to increased intracellular calcium, smooth muscle contraction, and glycogenolysis. nih.gov Alpha-2 receptors are Gi-coupled, inhibiting adenylyl cyclase and decreasing intracellular cAMP. nih.gov

Alpha-adrenergic blocking drugs, or alpha-antagonists, work by inhibiting the uptake of catecholamines in smooth muscle cells, resulting in vasodilation. nih.gov Phentolamine, another alpha-adrenergic blocker, is a reversible, competitive antagonist at both alpha-1 and alpha-2 adrenergic receptors and causes vasodilation. drugbank.com While the specific details of this compound's binding affinity and selectivity for alpha-1 and alpha-2 subtypes are not explicitly detailed in the provided results, its classification suggests it interferes with the normal function of these receptors.

Role of Boron in the Pharmacological Activity of this compound

This compound is a boron-containing compound, specifically a 1,3,2-dioxaborinane. nih.govptablitigationblog.com Boron compounds have been shown to modulate various cellular processes and enzymatic pathways. nih.gov Research on other boron-containing compounds suggests they can influence antioxidant enzyme activity, induce structural changes in proteins, and reduce intracellular levels of reactive oxygen species. nih.gov Boron deficiencies have been linked to altered enzymatic activities of peroxidase, catalase, and superoxide (B77818) dismutase. nih.gov The effects of boron on enzymatic activities can be dose-dependent, with enhancement at low doses and reduction at higher concentrations. nih.gov

The presence of boron in the structure of this compound suggests that this element may contribute to its pharmacological activity, potentially through interactions with enzymes or other biomolecules, influencing cellular redox balance or protein function. However, the specific role of boron within the this compound molecule in mediating its alpha-adrenergic blocking effects or other observed activities requires further investigation.

Enzymatic Modulation and Molecular Target Identification Research

This compound is described as a product of arachidonic acid oxidation. ncats.io Arachidonic acid is a polyunsaturated fatty acid that is metabolized by various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), to produce oxylipins such as prostaglandins (B1171923), thromboxanes (including tolboxanes), and hydroxyeicosatetraenoic acids (HETEs). researchgate.netresearchgate.net These oxylipins are signaling molecules involved in a wide range of physiological processes, including inflammation, vascular function, and cell proliferation. researchgate.net

The classification of this compound as a "this compound" implies it is a member of the thromboxane (B8750289) family, which are typically produced from arachidonic acid via the COX pathway. researchgate.net Thromboxanes, particularly thromboxane A₂, are known to cause vasoconstriction and platelet aggregation. While this compound is an alpha-adrenergic blocker which causes vasodilation, this suggests a potential complexity in its relationship with oxylipin pathways. ncats.ionih.govdrugbank.com

Research on other compounds has explored enzymatic modulation and molecular target identification. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) like tolfenamic acid exert their effects primarily by inhibiting COX enzymes, thereby reducing prostaglandin (B15479496) synthesis. nih.gov Boron-containing compounds have also been investigated for their ability to inhibit enzymes crucial for the survival of certain organisms, such as those involved in DNA and protein synthesis or nucleotide metabolism. nih.gov Identifying the specific enzymes involved in this compound's synthesis and degradation, as well as its direct or indirect targets within cellular pathways, is crucial for understanding its complete molecular mechanism.

Signal Transduction Pathway Perturbation Analyses

Signal transduction pathways are complex networks within cells that transmit signals from external stimuli to intracellular targets, ultimately leading to specific cellular responses. slideshare.netbiologydictionary.netpup.ac.in These pathways often involve a cascade of protein-protein interactions, enzyme activation, and the generation of second messengers. slideshare.netpup.ac.inopen.eduasm.org Perturbations in these pathways can lead to various physiological and pathological conditions. slideshare.net

Given that this compound is an alpha-adrenergic blocking drug, it is expected to perturb the signal transduction pathways initiated by alpha-adrenergic receptor activation. ncats.ionih.gov As GPCRs, alpha-adrenergic receptors, upon binding their ligands, activate intracellular signaling cascades involving G proteins, adenylyl cyclase, phospholipase C, and changes in intracellular cAMP and calcium levels. nih.govslideshare.net By blocking these receptors, this compound would interfere with these downstream signaling events, thereby altering cellular responses that are mediated by alpha-adrenergic signaling, such as smooth muscle contraction. nih.gov

Furthermore, as a potential oxylipin or a molecule related to arachidonic acid metabolism, this compound may also interact with or modulate other signaling pathways influenced by these lipid mediators. researchgate.net Oxylipins can act as ligands for various receptors or directly affect the activity of enzymes and ion channels, thereby influencing diverse signaling cascades involved in inflammation, vascular tone, and cell growth. researchgate.net Detailed analyses would be required to fully elucidate which specific signal transduction pathways are perturbed by this compound and the precise molecular events involved.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Approaches for Tolboxane

Computational Chemistry and Molecular Modeling in SAR Studies

Modern SAR investigations heavily rely on computational chemistry and molecular modeling. These in silico techniques allow researchers to visualize the three-dimensional structure of a molecule and its target receptor, providing insights that are often unattainable through experimental methods alone. mdpi.com For a compound like Tolboxane, molecular modeling would be employed to simulate its docking into the binding site of an adrenergic receptor. By analyzing these simulations, chemists can predict how structural modifications would affect the binding affinity and, consequently, the biological activity.

Bioisosteric Replacements and Their Influence on Biological Activity Profiles

Bioisosteric replacement is a powerful strategy in drug design where one atom or group of atoms is substituted with another that has similar physical or chemical properties. benthamscience.com This technique is often used to enhance a desired biological or physical property of a compound without making significant changes to the chemical structure. nih.gov In the context of this compound, a medicinal chemist might replace a specific functional group with a bioisostere to improve its selectivity for a particular subtype of adrenergic receptor or to optimize its pharmacokinetic profile. nih.gov The goal of such a replacement would be to maintain or improve the alpha-adrenergic blocking activity while potentially reducing off-target effects. benthamscience.com

Table 1: Examples of Classical and Non-Classical Bioisosteres

| Original Group | Classical Bioisosteres | Non-Classical Bioisosteres |

| -H | -F | |

| -OH | -NH2, -SH, -CH3 | |

| -Cl | -Br, -I, -CF3 | |

| Benzene Ring | Thiophene, Pyridine | Bicyclo[1.1.1]pentane |

| Carboxylic Acid | Tetrazole, Sulfonamide |

This table presents common bioisosteric replacements used in medicinal chemistry. The specific application to this compound has not been documented in available literature.

Predictive Modeling for Novel this compound Analogues

Predictive modeling, particularly through QSAR, is instrumental in the design of new analogues. A QSAR model is developed using a "training set" of molecules with known activities. mdpi.com This model can then be used to predict the activity of new, unsynthesized molecules in a "test set." For this compound, a QSAR study would involve compiling a dataset of related alpha-adrenergic blockers and their activities. Statistical methods would then be used to build a model that correlates molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) with the observed biological activity. nih.gov This model would guide the rational design of novel this compound analogues with potentially enhanced therapeutic properties.

Table 2: Key Steps in QSAR Model Development

| Step | Description |

| 1. Data Set Selection | Curation of a set of molecules with known biological activity. |

| 2. Molecular Descriptor Calculation | Generation of numerical values that describe the physicochemical properties of the molecules. |

| 3. Model Building | Use of statistical methods to create a mathematical relationship between descriptors and activity. |

| 4. Model Validation | Assessment of the model's predictive power using internal and external validation techniques. |

This table outlines the general workflow for creating a QSAR model. A specific QSAR model for this compound is not available in the public domain.

Ligand-Receptor Interaction Dynamics and Binding Affinity Studies

Understanding the dynamic interplay between a ligand (like this compound) and its receptor is crucial for comprehending its mechanism of action. nih.gov It is now understood that both ligands and receptors are flexible and that their binding is not a static "lock-and-key" event but rather a dynamic process involving conformational changes in both entities. nih.gov

Binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between the ligand and the receptor. nih.gov High-affinity binding is generally desirable for a potent drug. Techniques such as radioligand binding assays are used to experimentally determine these values. nih.gov Molecular dynamics simulations can further elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex and contribute to high binding affinity. mdpi.com While the specific binding affinity and interaction dynamics of this compound with adrenergic receptors are not documented in the literature, these are the standard approaches that would be used to characterize its pharmacological profile.

Preclinical Research Applications and Pharmacological Investigations of Tolboxane

Investigational Use in Models of Physiological Processes

The investigational use of compounds in models of physiological processes is fundamental to understanding biological mechanisms and potential therapeutic targets. Tolboxane is listed as a metabolite and synthetic precursor of 2-methyl-2-propyl-1,3-propanediol (B18018) (MPP), a simple alkyl diol with sedative, anticonvulsant, and muscle relaxant effects wikipedia.orgwikiwand.com. This connection suggests that this compound or its related compounds could be investigated in research models designed to study these physiological processes.

MPP itself has been studied in murine models of Duchenne muscular dystrophy to improve muscle function and structure wikipedia.org. This indicates the use of MPP and potentially related compounds like this compound in models of neuromuscular function and related disorders wikipedia.org.

Furthermore, the broader context of preclinical research involves using various compounds to probe biological pathways and physiological responses epdf.pub. While specific studies detailing this compound's use in diverse physiological models are not provided, its classification and relationship to pharmacologically active substances imply its potential application in research exploring the effects of such compounds on the nervous system or muscle function.

Comparative Preclinical Efficacy Studies of this compound and Related Compounds

Comparative preclinical efficacy studies are vital for evaluating the potential of a compound by comparing its effects to those of related compounds or established treatments in animal models nih.gov. These studies help determine if a new compound offers advantages in terms of efficacy or mechanism of action.

This compound is listed as a derivative and metabolite of 2-methyl-2-propyl-1,3-propanediol (MPP), alongside other tranquilizers such as carisoprodol, lorbamate, and meprobamate wikipedia.orgwikiwand.com. This places this compound within a group of related compounds with central nervous system depressant properties.

Comparative studies could involve assessing the sedative, anticonvulsant, or muscle relaxant effects of this compound against MPP, meprobamate, or other related tranquilizers in various preclinical models. Such studies would typically measure specific endpoints related to the pharmacological activity, such as changes in motor activity, seizure threshold, or muscle tone in animal models.

Although specific comparative efficacy data for this compound against these related compounds were not found within the provided search results, the existence of this group of structurally and pharmacologically related substances strongly implies that such comparative preclinical investigations would be a logical step in understanding this compound's profile relative to established compounds in its class. For instance, studies comparing the efficacy of different antiplatelet agents or cancer treatments are common in preclinical research to identify the most promising candidates nih.gov. A similar approach would be applicable to evaluating this compound's potential by comparing its effects to those of its congeners.

Interactive Data Table (Illustrative Example - No specific data found for this compound in searches):

| Compound Name | Putative Activity (Based on related compounds) | Preclinical Model (Hypothetical) | Observed Effect (Hypothetical) |

| This compound | Sedative, Muscle Relaxant | Rodent Sedation Model | Reduced Motor Activity |

| 2-methyl-2-propyl-1,3-propanediol | Sedative, Muscle Relaxant, Anticonvulsant | Rodent Sedation Model | Reduced Motor Activity |

| Meprobamate | Sedative, Muscle Relaxant, Anxiolytic | Rodent Sedation Model | Reduced Motor Activity |

| Carisoprodol | Muscle Relaxant | Rodent Muscle Tone Model | Decreased Muscle Tone |

In Vitro Research Models for Investigating Tolboxane S Biological Effects

Cellular Assay Systems for Mechanistic Elucidation

Cellular assay systems are fundamental tools for understanding how Tolboxane interacts with biological targets at the cellular level. These assays can provide insights into specific pathways, receptor interactions, and downstream effects. While specific detailed research findings on this compound using cellular assays for mechanistic elucidation were not extensively found in the search results, cellular assays are broadly used in drug discovery to measure various cellular responses. Examples include assays that detect GPCR activation using technologies like CEDIA, which can measure receptor activation of signaling pathways such as NFkB/IkB. epdf.pub Such assays can be adapted to investigate the cellular mechanisms triggered by this compound. Additionally, in vitro studies using human endothelial cells have been conducted in the context of evaluating targeted diagnostic/therapeutic agents. google.comgoogle.com

Organoid and Spheroid Models in this compound Research

Organoid and spheroid models represent three-dimensional (3D) cell culture systems that better mimic the in vivo tissue architecture and microenvironment compared to traditional two-dimensional (2D) cell cultures. mdpi.comnih.gov These models can provide more physiologically relevant data for studying compound effects, including drug penetration, distribution, and efficacy. mdpi.com

Tumor spheroids, for instance, are utilized as in vitro models for drug screening and toxicity testing, reflecting key properties of avascular tumors. mdpi.comnih.gov Organoids, derived from stem or progenitor cells, can recapitulate organ function in miniature and are used for disease modeling, personalized treatment screening, and studying drug toxicity. nih.govresearchgate.netfrontiersin.org Midbrain organoids have been developed for automated chemical screening to assess drug effects in a complex cellular environment. drugtargetreview.com

While the search results discuss the general application and advantages of organoid and spheroid models in research, specific studies detailing the use of these models directly in this compound research were not prominently featured. However, given this compound's association with tranquilizers and its potential biological activities, these 3D models could potentially be valuable for investigating its effects on relevant tissues or organ systems in future research.

Biochemical and Biophysical In Vitro Methods

Biochemical and biophysical methods are employed to study the interactions of compounds with biological molecules and to characterize their physical properties relevant to biological activity. These methods can help determine binding affinities, enzyme kinetics, and structural changes induced by a compound.

Biochemical analyses, such as the quantitative profiling of oxylipins using techniques like HPLC-MS/MS, are used to study metabolic products of fatty acids that influence various physiological and pathological processes. researchgate.netnih.gov While this compound itself is not an oxylipin, it is mentioned in the context of products of arachidonic acid oxidation, including prostaglandins (B1171923) and tolboxanes (TXS), which influence atherosclerosis pathogenesis. researchgate.netnih.gov This suggests a potential link or involvement in lipid metabolism pathways that could be investigated using biochemical methods.

Biophysical methods, such as those used for measuring particle size distributions in pharmaceutical formulations, including light-based methods, ultrasound, electric field, gravity, and centrifugation-based methods, are relevant for characterizing the physical properties of compounds or formulations containing them. google.com Automated patch clamp technology is another biophysical technique used in high-throughput screening to validate potential hits by assessing their effects on ion channels. uni-bonn.de

The activity of enzymes, such as rat liver DNA-dependent RNA polymerase, has been studied in vitro in the presence of borate, showing stimulation at certain concentrations. epa.gov Given that this compound is a boron-containing compound, ptablitigationblog.com biochemical studies investigating its potential interactions with enzymes, particularly those involving boron, could be relevant.

High-Throughput Screening (HTS) Platforms for Analogue Evaluation

High-Throughput Screening (HTS) platforms are essential for rapidly evaluating large libraries of compounds, including analogues of a lead compound like this compound, for desired biological activity. HTS integrates automation and miniaturization to enable the rapid testing of vast chemical libraries. mpg.depharmasalmanac.com

HTS assays can employ various technologies, such as cyclic adenosine (B11128) monophosphate (cAMP) measurement-based methods for screening against specific receptors. nih.gov Automated patch clamp technology is also used to validate hits from HTS campaigns. uni-bonn.de

The ToxCast™ program by the US EPA makes in vitro medium- and high-throughput screening assay data publicly available for thousands of chemicals, evaluating their effects on diverse biological targets. epa.gov While specific ToxCast data for this compound was not detailed in the search results, such platforms could potentially be used to screen this compound or its analogues across a wide range of biological assays to identify potential activities and prioritize compounds for further investigation.

HTS plays a critical role in accelerating hit identification and supporting hit-to-lead transitions in drug discovery. pharmasalmanac.com It also helps in the early detection of off-target effects and potential toxicity by screening compounds across various biological targets. pharmasalmanac.com

Future Directions and Emerging Research Avenues

Novel Synthetic Approaches and Catalyst Development

Future research in Tolboxane synthesis is expected to focus on developing more efficient, sustainable, and selective methods. This aligns with broader trends in chemistry emphasizing green chemistry principles and the use of novel catalytic systems researchgate.netjspae.com.

Potential areas include:

Development of heterogeneous catalysts: Shifting from homogeneous catalysts to heterogeneous ones could simplify product separation and catalyst recovery, contributing to more sustainable processes researchgate.netuct.ac.za. Research into novel solid supports or nanomaterials as catalyst platforms for this compound synthesis intermediates or the final product could enhance reaction efficiency and reduce waste researchgate.net.

Exploration of photocatalysis and electrocatalysis: These emerging catalytic methods offer the possibility of driving reactions using light or electricity, potentially reducing the need for harsh reagents and high temperatures researchgate.netrsc.org. Investigating the applicability of such methods to specific steps in the this compound synthesis pathway could lead to milder and more energy-efficient routes.

Flow chemistry techniques: Implementing continuous flow synthesis could allow for better control over reaction parameters, improved safety, and increased scalability compared to traditional batch processes researchgate.net. Developing flow protocols for this compound synthesis could be a key future direction.

While specific catalysts for this compound synthesis were not detailed in the reviewed literature, the general progress in these catalytic fields suggests potential for their application. Future research would involve identifying suitable catalysts and reaction conditions tailored to the unique structure of this compound.

Advanced Mechanistic Characterization Techniques

Understanding the precise mechanism of action of this compound at a molecular level is crucial for future development. Advanced characterization techniques will play a vital role in this endeavor.

Future research could utilize:

High-resolution spectroscopy: Techniques such as advanced NMR spectroscopy (e.g., solid-state NMR for studying interactions in different environments) and high-resolution mass spectrometry could provide detailed information about the structure, conformation, and potential binding interactions of this compound.

Cryo-electron microscopy (Cryo-EM) and X-ray crystallography: If this compound interacts with specific biological targets (e.g., proteins), these techniques could be employed to determine the high-resolution structures of this compound-target complexes, offering direct insights into the binding mode and key interactions.

Single-molecule techniques: Methods that allow the study of individual molecules could provide dynamic information about this compound's behavior and interactions in complex biological environments.

Applying these advanced techniques would enable a more detailed and dynamic understanding of how this compound interacts with its environment and potential biological partners, moving beyond traditional binding assays.

Integration of Multi-Omics Data in SAR/QSAR Studies

Integrating data from various "omics" disciplines (such as genomics, transcriptomics, proteomics, and metabolomics) with Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies holds significant promise for understanding the biological effects of compounds like this compound nih.govnih.govdiva-portal.org.

Future research directions include:

Developing integrated SAR/QSAR-omics workflows: This involves creating computational pipelines that can correlate structural features of this compound and its potential analogs with large-scale biological data (e.g., changes in gene expression or protein levels) generated from omics experiments nih.govnih.gov.

Identifying biological pathways modulated by this compound: By analyzing transcriptomic or proteomic data from systems exposed to this compound, researchers could identify the specific biological pathways affected, providing a more holistic view of its activity beyond a single target nih.gov.

Predicting activity and potential off-target effects: Leveraging machine learning algorithms trained on integrated structural and omics data could improve the prediction of this compound's activity profile and identify potential off-target interactions or toxicity concerns at an early stage nih.govnih.gov. This approach could reduce the need for extensive experimental testing thepsci.eu.

The integration of multi-omics data into SAR/QSAR studies represents a powerful future direction for understanding the complex relationship between the structure of this compound and its biological impact.

Development of Advanced In Vitro/Ex Vivo Models for Complex Biological Systems

Traditional in vitro models often lack the complexity of living organisms. Future research on this compound will likely increasingly utilize advanced in vitro and ex vivo models that better recapitulate the complexity of biological systems ontosight.aibiocompare.comliveonbiolabs.combiobide.com.

Potential model systems include:

Organ-on-a-chip systems: These microfluidic devices mimic the structure and function of human organs or even multiple interconnected organs, allowing for the study of absorption, distribution, metabolism, and excretion (ADME) and potential organ-specific effects of this compound in a more physiologically relevant context than traditional cell cultures biocompare.comliveonbiolabs.com.

3D cell culture models: Utilizing spheroids, organoids, or other 3D culture techniques can provide a more accurate representation of tissue architecture and cell-cell interactions compared to 2D monolayers, offering a better model for studying this compound's effects within a tissue-like environment biocompare.com.

Ex vivo tissue preparations: Using freshly excised tissues or organs allows for the study of this compound's effects in a system that retains the native cellular environment and tissue architecture, bridging the gap between in vitro and in vivo studies biobide.comnih.gov.

These advanced models can provide more predictive data regarding this compound's behavior and effects in biological systems before moving to in vivo studies, contributing to a more efficient and ethical research process liveonbiolabs.comnih.gov.

Q & A

Q. What analytical techniques are most reliable for characterizing Tolboxane's molecular structure?

this compound (C₁₄H₂₁BO₂) requires multi-modal characterization:

- NMR spectroscopy (¹H/¹³C/¹B) confirms boronate ring geometry and substituent positions .

- High-resolution mass spectrometry validates molecular weight (MW: 232.12 g/mol) and isotopic patterns .

- X-ray crystallography resolves stereochemistry, particularly the dioxaborinane ring conformation . Always cross-reference with databases like NIH Compound ID 72134 or UMLS C2699961 to confirm identity .

Q. How do in vitro and in vivo models differ in studying this compound's alpha-blocking effects?

- In vitro : Use cell lines (e.g., HEK-293 transfected with α₁-adrenergic receptors) to measure receptor binding affinity (IC₅₀) via radioligand displacement assays. Include negative controls with competitive antagonists like prazosin .

- In vivo : Employ normotensive rodent models to assess blood pressure modulation. Dose-response studies (0.1–10 mg/kg) should follow EMA/FDA guidelines for preclinical testing .

Q. What regulatory guidelines govern this compound's use in experimental pharmacology?

- FDA : Regulated under Unique Ingredient Identifier 33P8JV23L7; preclinical data must comply with 21 CFR Part 58 (GLP) .

- EMA : Listed in XEVMPD under SUB11149MIG; requires stability testing under ICH Q1A guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound's efficacy across studies?

- Conduct a systematic review using Cochrane methods:

Define inclusion/exclusion criteria (e.g., peer-reviewed studies with ≥10 subjects).

Use tools like RevMan for meta-analysis, calculating pooled effect sizes (Hedges’ g) .

Q. What HPLC parameters optimize this compound quantification in biological matrices?

- Column : C18 reverse-phase (5 µm, 150 mm × 4.6 mm).

- Mobile phase : Acetonitrile:phosphate buffer (pH 3.0) (65:35 v/v) at 1.0 mL/min.

- Detection : UV at 254 nm; retention time ~8.2 min . Validate method per ICH Q2(R1): linearity (1–50 µg/mL, r² ≥0.998), recovery (>95%), and LOD/LOQ (0.1/0.3 µg/mL) .

Q. What ethical considerations apply to clinical trials testing this compound-based therapies?

- Participant selection : Use stratified sampling to ensure diversity (age, gender, comorbidities). Document exclusion criteria (e.g., hypotension history) in protocols .

- Informed consent : Disclose risks of α-blockade (e.g., orthostatic hypotension) and anonymize data per GDPR/HIPAA .

Q. How can molecular docking elucidate this compound's interactions with α-adrenergic receptors?

- Software : AutoDock Vina or Schrödinger Suite.

- Workflow :

Retrieve receptor structure (PDB ID: 2RH1).

Prepare this compound’s 3D structure (SMILES: O1CC(CCC)(CO[B]1C1CCC(CC1)C)C) with Open Babel.

Run docking simulations (grid center: binding pocket; exhaustiveness=20).

Q. What strategies validate this compound as a biomarker for cardiovascular diseases?

- Multi-center trials : Measure plasma this compound levels in 500+ patients with hypertension vs. controls.

- Statistical analysis : Use ROC curves to determine sensitivity/specificity; adjust for covariates (age, BMI) via logistic regression .

Methodological Frameworks

- PICO Framework : Define Population (e.g., hypertensive patients), Intervention (this compound dose), Comparison (placebo), Outcome (blood pressure reduction) to structure hypotheses .

- FINER Criteria : Ensure questions are Feasible (adequate sample size), Novel (address literature gaps), Ethical, and Relevant to receptor pharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.